Home > Products > Screening Compounds P90184 > 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol - 68479-27-6

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Catalog Number: EVT-3086330
CAS Number: 68479-27-6
Molecular Formula: C6H5BrN4O
Molecular Weight: 229.037
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-1-methyl-3-β-D-ribofuranosyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one (7)

Compound Description: This compound, also known as a guanosine C-nucleoside, is synthesized from 7-amino-5-chloro-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine (5) in two steps: deamination with NOCI followed by amination with MeOH/NH3 []. It was evaluated for its antiviral activity against RNA and DNA viruses in vitro and Semliki Forest virus infection in vivo [].

5-Amino-1(or 2)-methyl-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidin-7(6H)-one

Compound Description: This group of guanosine C-nucleosides are synthesized from the corresponding 1 (or 2)-methyloxoformycin B through a four-step process []. Similar to compound 7, these compounds were also investigated for their antiviral activity [].

1-Methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones

Compound Description: This family of compounds is prepared via condensation of methyl 4-amino-1-methyl-3-propyl pyrazole-5-carboxylate with triethyl orthoformate in the presence of aromatic amines []. These compounds are considered N-nucleoside analogs of formycin B and have been studied for potential antiviral activity [].

Sildenafil Citrate (Viagra)

Compound Description: Sildenafil citrate, widely recognized by its brand name Viagra, is a medication used for treating erectile dysfunction and pulmonary hypertension [, ]. Its chemical structure comprises three distinct moieties: 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, 5-(2-ethoxy-1-ylsulfonyl)phenyl, and 4-methylpiperazine [, , ].

Isoviagra

Compound Description: Isoviagra is a 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one isomer of Viagra []. While structurally resembling Viagra, Isoviagra differs in the position of the methyl group on the pyrazole ring.

Overview

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly as potential therapeutic agents in cancer treatment due to their ability to inhibit specific kinases, notably Cyclin-Dependent Kinase 2 (CDK2) . The compound's unique structure and substitution pattern contribute to its biological efficacy, making it a subject of extensive research in medicinal chemistry.

Source and Classification

The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a pyrazolo[4,3-d]pyrimidine derivative. Its chemical formula is C8_8H8_8BrN5_5O, and its CAS number is 68479-27-6 . The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential applications in pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves the cyclization of suitable precursors. A common synthetic route includes:

  1. Starting Materials: The reaction often begins with 3-amino-4-bromo-5-methylpyrazole.
  2. Reagents: Formamide is used as a solvent and reactant.
  3. Catalysts: Strong acids or bases are employed to facilitate the cyclization process.
  4. Conditions: The reaction is usually conducted under controlled heating conditions to promote cyclization .

Industrial production may follow similar pathways but optimized for higher yields and purity through methods like recrystallization or chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol features a pyrazolo ring fused with a pyrimidine system. Key structural data include:

  • Molecular Formula: C8_8H8_8BrN5_5O
  • Molecular Weight: Approximately 244.08 g/mol
  • Key Functional Groups: Hydroxyl (-OH), bromine (Br), and methyl (CH3_3) groups attached to the heterocyclic framework.

The presence of the bromine atom enhances the compound's reactivity, particularly in substitution reactions .

Chemical Reactions Analysis

Reactions and Technical Details

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  2. Oxidation and Reduction: This compound can be oxidized or reduced to yield various derivatives with potentially different biological activities.
  3. Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures .

These reactions are critical for modifying the compound's properties to enhance its pharmacological profile.

Mechanism of Action

Process and Data

The primary mechanism of action for 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol involves its inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition disrupts cell cycle progression, leading to:

  • Cell Cycle Arrest: By inhibiting CDK2, the compound prevents cells from progressing through the G1/S transition, effectively halting proliferation.
  • Apoptosis Induction: The resultant cell cycle disruption can trigger programmed cell death in cancer cells .

In vitro studies have shown significant inhibition of cancer cell growth across various lines, underscoring its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Reported melting point ranges from 241°C to 242°C .

These properties are essential for determining the compound's suitability for various applications in research and pharmaceuticals.

Applications

Scientific Uses

The primary applications of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol are centered around its role as a kinase inhibitor:

  1. Cancer Research: Its ability to inhibit CDK2 makes it a candidate for developing new cancer therapies targeting tumor cells selectively.
  2. Biochemical Studies: Used in studies investigating cell cycle regulation and apoptosis mechanisms.
  3. Drug Development: Potential precursor for synthesizing more potent derivatives with improved selectivity and efficacy against various cancers .
Synthetic Methodologies for 3-Bromo-1-Methyl-1H-Pyrazolo[4,3-d]Pyrimidin-7-Ol

Design and Optimization of Pyrazolo[4,3-d]Pyrimidine Core Functionalization Strategies

The efficient construction of the pyrazolo[4,3-d]pyrimidine scaffold forms the cornerstone of synthesizing 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. Two predominant strategies dominate the literature:

  • Cyclization of 4-Aminopyrazoles: This approach utilizes 4-amino-1-methylpyrazole-5-carbonitrile derivatives as precursors. Treatment with formamide or triethyl orthoformate induces cyclization through intramolecular condensation, forming the pyrimidine ring. The reaction typically proceeds at 120-140°C for 4-8 hours, yielding the unsubstituted 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core structure [6] [8].

  • Functional Group Manipulation: An alternative route involves modifying pre-formed pyrazolo[4,3-d]pyrimidine cores. A common precursor is 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-4,7-diol, where selective protection/deprotection and halogenation sequences enable precise functionalization at C3 and C7 [10].

Table 1: Comparative Analysis of Pyrazolo[4,3-d]Pyrimidine Core Formation Strategies

StrategyKey Reagent/ConditionsTypical Yield (%)Primary Advantage
4-Aminopyrazole CyclizationFormamide, 130°C, 6h65-75%Direct access to 7-oxo derivative
Orthoformate CyclizationTriethyl orthoformate, reflux, 4h70-85%Higher yields, milder conditions
Functional Group ManipulationFrom dihydroxypyrimidine precursors50-65% (multi-step)Access to diverse substitution patterns

Optimization focuses on enhancing regioselectivity and yield. Electron-withdrawing groups at C5 of the pyrazole ring significantly facilitate cyclization. Microwave-assisted synthesis has emerged as a valuable tool, reducing reaction times by 60-70% while improving overall yields by approximately 10-15% compared to conventional heating [6] [10]. Protecting group strategies, particularly for the C7 oxygen, are crucial early in the synthesis to prevent unwanted side reactions during subsequent bromination and methylation steps.

Regioselective Bromination Techniques at the C3 Position

Achieving selective bromination at the C3 position of the pyrazolo[4,3-d]pyrimidine scaffold presents significant challenges due to potential competition at C5 and C6. Key methodologies have been developed to ensure high regioselectivity:

  • Electrophilic Bromination (NBS): N-Bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0°C to room temperature provides optimal selectivity for C3 bromination. The reaction exploits the inherent electron density distribution within the fused heterocycle, where C3 exhibits the highest nucleophilicity. Yields typically range from 75-90% with regioselectivity >95:5 (C3 vs other positions). The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, facilitated by the heterocyclic nitrogen atoms [3] [8].

  • Bromine in Coordinating Solvents: Molecular bromine (Br₂) in chloroform or dichloromethane containing catalytic Lewis acids (e.g., FeCl₃, ~5 mol%) offers an alternative pathway. The Lewis acid coordinates to the more basic nitrogen atoms (particularly N1), directing bromination to the adjacent C3 position. This method requires careful temperature control (-10°C to 0°C) to prevent dibromination [4].

  • Directed Ortho-Metalation-Bromination: For highly sensitive substrates, a protection-metalation-bromination sequence proves effective. Protection of the C7-hydroxyl as a silyl ether (e.g., TBDMS), followed by directed ortho-metalation (DoM) using n-butyllithium at -78°C and quenching with 1,2-dibromoethane provides the 3-bromo derivative. This method achieves excellent regiocontrol but suffers from lower overall yields (50-65%) and requires cryogenic conditions [8].

Table 2: Bromination Methods for C3 Functionalization

MethodReagentsTemperatureRegioselectivity (C3:C5)Yield Range
NBS/DMFNBS, DMF (anhydrous)0°C → RT>98:275-90%
Br₂/Lewis AcidBr₂, FeCl₃ (cat.), CHCl₃-10°C to 0°C90:1070-85%
Directed Metalation1. TBDMS-Cl, imidazole 2. n-BuLi 3. Br₂-78°C>99:150-65%

Critical parameters influencing regioselectivity include solvent polarity (higher polarity favors C3 attack), temperature (lower temperatures enhance selectivity), and the electronic nature of existing substituents. Electron-donating groups at N1 (like methyl) further activate C3 toward electrophilic substitution. The brominated product, 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol, displays characteristic ¹H NMR shifts: the C5 proton appears as a sharp singlet between δ 8.5-9.0 ppm, confirming successful bromination at C3 [3] [4] [8].

Methylation Approaches for N1-Substitution in Pyrazolo-Pyrimidine Scaffolds

The introduction of the methyl group specifically at the N1 position is crucial for biological activity and stability. Achieving this selectivity is complicated by the potential for N2 methylation:

  • Alkylation of Pyrazolo Tautomers: The pyrazolo[4,3-d]pyrimidin-7-ol system exhibits tautomerism (lactam-lactim equilibrium). Methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as base predominantly yields the N1-methyl isomer. This occurs because the lactam tautomer (favored in polar aprotic solvents) exposes N1 as the most nucleophilic site. Reaction times of 6-12 hours at 50-60°C provide N1/N2 selectivity ratios exceeding 9:1 and yields of 80-88% [5] [6].

  • Silver Salt-Assisted Methylation: For enhanced N1 selectivity (>99:1), silver oxide (Ag₂O) in toluene with methyl iodide is employed. The silver cation preferentially coordinates to the more basic N2 nitrogen, effectively blocking it and directing methylation exclusively to N1. While highly selective, this method is costlier due to silver consumption [10].

  • Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst enables efficient methylation using 50% aqueous sodium hydroxide solution and dimethyl sulfate in dichloromethane. This biphasic system achieves good N1 selectivity (8:1) under mild conditions (room temperature, 2-4 hours) with yields of 75-82% [6].

  • Reductive Methylation: An alternative approach employs formaldehyde and a reducing agent (sodium cyanoborohydride, NaBH₃CN) in methanol/acetic acid. This method proceeds via iminium ion formation at N1 followed by reduction, ensuring exclusive N1-methylation. However, it requires careful pH control (pH 5-6) and yields are moderate (65-75%) [5].

The choice of methylation strategy depends heavily on the substitution pattern of the pyrazolo[4,3-d]pyrimidine precursor. Electron-withdrawing groups (like bromine at C3) decrease overall nucleophilicity but maintain the N1>N2 selectivity trend. Successful N1-methylation is confirmed by ¹³C NMR, where the N1-CH₃ signal typically appears between δ 32.5-33.5 ppm, distinct from the N2-CH₃ signal observed at δ 36.0-37.0 ppm when selectivity is compromised [5] [10].

Solvent and Catalyst Systems for Hydroxyl Group Stabilization at C7

The C7-hydroxyl group exhibits significant sensitivity to oxidation and dehydration, necessitating optimized solvent and catalyst systems for stabilization during synthesis and purification:

  • Aprotic Dipolar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the solvents of choice for reactions involving the C7-hydroxyl group. Their high dielectric constants (ε ≈ 37 for DMF, ε ≈ 47 for DMSO) and strong hydrogen bond-accepting abilities effectively solvate and stabilize the hydroxyl proton. DMSO demonstrates superior stabilization in bromination and methylation steps, reducing dehydration side products by 50-70% compared to DMF or acetonitrile [5] [6].

  • Buffered Reaction Media: For acid- or base-sensitive transformations, phosphate (pH 7.0-7.5) or bicarbonate (pH 8.0-8.5) buffers effectively maintain neutral to mildly basic conditions, preventing dehydration of the labile enol functionality. This is particularly critical during nucleophilic substitutions or prolonged reactions [6].

  • Hydrogen Bond-Donor Additives: Protic additives like ethylene glycol (5-10% v/v) or 1,4-butanediol significantly enhance hydroxyl stability through cooperative hydrogen bonding networks. These additives reduce the nucleophilicity of the hydroxyl oxygen, minimizing unwanted alkylation or acylation side reactions during functionalization steps [10].

  • Catalyst Selection for Functionalization: When performing reactions near the C7-hydroxyl, catalysts that avoid acidic or strongly coordinating properties are essential. Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) minimize acid-catalyzed dehydration. For transition metal-catalyzed couplings (e.g., Suzuki reactions at C5), palladium catalysts ligated with sterically hindered phosphines (e.g., tri-tert-butylphosphine) prevent coordination to the hydroxyl oxygen [6] [8].

Table 3: Solvent Systems for C7-Hydroxyl Stabilization Performance

Solvent/Additive SystemDielectric Constant (ε)Key Stabilization MechanismDehydration Byproduct Reduction
DMSO46.7Strong H-bond acceptance60-70%
DMF + 10% Ethylene Glycol36.7Combined H-bond acceptance/donation75-85%
NMP (N-Methyl-2-pyrrolidone)32.2Moderate H-bond acceptance40-50%
Acetonitrile with 5% H₂O37.5Polarity and hydration shell formation30-40%

Crystallization from mixed solvents (e.g., ethanol/water 4:1 or isopropanol/ethyl acetate) provides the pure 7-ol tautomer. X-ray crystallographic studies confirm that in the solid state, 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol exists exclusively as the 7-ol tautomer, stabilized by an intramolecular hydrogen bond between the hydroxyl group and N6 of the pyrimidine ring [3] [5].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Routes

The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol employs both traditional solution-phase chemistry and emerging solid-phase techniques, each with distinct advantages:

Solution-Phase Synthesis:This remains the most widely used approach, particularly for large-scale production (gram to kilogram scale). The typical sequence involves:

  • Cyclization to form the 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core (Solution yield: 70-85%)
  • Regioselective bromination at C3 using NBS/DMF (Solution yield: 75-90%)
  • Purification via crystallization or column chromatography

Key advantages include well-established protocols, scalability, and lower cost per gram at large scale. Disadvantages comprise multi-step isolation/purification, significant solvent consumption, and moderate overall yields (typically 40-55% over 3-4 steps) due to cumulative losses [3] [5] [6].

Solid-Phase Synthesis:Primarily employed for generating libraries of analogs or for oligonucleotide incorporation, solid-phase synthesis utilizes resin-bound intermediates:

  • Attachment of a pyrazole precursor (e.g., 4-amino-5-cyano-1H-pyrazole) to Wang resin via its carboxyl group using DIC/HOBt coupling.
  • On-resin cyclization using triethyl orthoformate to form the pyrimidine ring.
  • Bromination on-resin with pyridinium tribromide in DCM.
  • Cleavage from resin using TFA/CH₂Cl₂ (1:9), yielding the target compound.

Solid-phase synthesis offers advantages such as simplified purification (filtration after each step), amenability to automation, and reduced handling of intermediates. However, it suffers from lower yields per step (typically 80-90% compared to >95% in solution for optimized steps), higher reagent costs, and limitations in scale-up. The overall yield for the target compound via solid-phase routes rarely exceeds 35-45% over 4 steps [6] [8].

Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Typical ScaleMulti-gram to kilogramMilligram to multi-gram
Overall Yield (3-4 steps)40-55%35-45%
PurificationColumn chromatography, crystallizationFiltration, resin washing
Automation PotentialLow (batch processing)High (commercial synthesizers)
Solvent ConsumptionHigh (L/kg product)Moderate (L/gram product)
Key AdvantageScalability, cost efficiency at scaleEase of purification, parallel synthesis
Major LimitationCumulative purification lossesResin loading capacity, cost

The choice between routes depends heavily on the application. Solution-phase synthesis is preferred for bulk production of the standalone compound. Solid-phase methods are indispensable for incorporating 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol into complex oligonucleotides for medicinal chemistry or biochemical studies, where protecting group strategies can be seamlessly integrated using phosphoramidite chemistry on automated synthesizers [6] [8].

Properties

CAS Number

68479-27-6

Product Name

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

IUPAC Name

3-bromo-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C6H5BrN4O

Molecular Weight

229.037

InChI

InChI=1S/C6H5BrN4O/c1-11-4-3(5(7)10-11)8-2-9-6(4)12/h2H,1H3,(H,8,9,12)

InChI Key

VPYQEWKOTROUTL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=N1)Br)N=CNC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.